molecular formula C13H21NO3 B1614603 4-Oxo-4-[(3,3,5-trimethylcyclohexyl)amino]but-2-enoic acid CAS No. 51992-11-1

4-Oxo-4-[(3,3,5-trimethylcyclohexyl)amino]but-2-enoic acid

Cat. No.: B1614603
CAS No.: 51992-11-1
M. Wt: 239.31 g/mol
InChI Key: VJVRSOGEUWANMN-UHFFFAOYSA-N
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Description

4-Oxo-4-[(3,3,5-trimethylcyclohexyl)amino]but-2-enoic acid is an organic compound with the molecular formula C₁₃H₂₁NO₃ It is characterized by the presence of a cyclohexyl group substituted with three methyl groups, an amino group, and a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-[(3,3,5-trimethylcyclohexyl)amino]but-2-enoic acid typically involves the reaction of 3,3,5-trimethylcyclohexylamine with maleic anhydride. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired product through the formation of an amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The process may involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-[(3,3,5-trimethylcyclohexyl)amino]but-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

4-Oxo-4-[(3,3,5-trimethylcyclohexyl)amino]but-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Oxo-4-[(3,3,5-trimethylcyclohexyl)amino]but-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Oxo-4-[(3,3,5-trimethylcyclohexyl)amino]butanoic acid: Similar structure but lacks the double bond in the butenoic acid moiety.

    4-Oxo-4-[(3,3,5-trimethylcyclohexyl)amino]pentanoic acid: Similar structure with an additional carbon in the chain.

    4-Oxo-4-[(3,3,5-trimethylcyclohexyl)amino]hexanoic acid: Similar structure with two additional carbons in the chain.

Uniqueness

4-Oxo-4-[(3,3,5-trimethylcyclohexyl)amino]but-2-enoic acid is unique due to the presence of the double bond in the butenoic acid moiety, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

(E)-4-oxo-4-[(3,3,5-trimethylcyclohexyl)amino]but-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-9-6-10(8-13(2,3)7-9)14-11(15)4-5-12(16)17/h4-5,9-10H,6-8H2,1-3H3,(H,14,15)(H,16,17)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVRSOGEUWANMN-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)NC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC(CC(C1)(C)C)NC(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26731075
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

51992-11-1
Record name N-(3,3,5-Trimethylcyclohexyl)maleamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Oxo-4-[(3,3,5-trimethylcyclohexyl)amino]but-2-enoic acid
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4-Oxo-4-[(3,3,5-trimethylcyclohexyl)amino]but-2-enoic acid
Reactant of Route 6
4-Oxo-4-[(3,3,5-trimethylcyclohexyl)amino]but-2-enoic acid

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